Cedrenone is predominantly found in cedarwood oil, which is extracted from the wood of cedar trees. The compound can also be synthesized through various chemical processes, allowing for more controlled production in laboratory settings.
Cedrenone belongs to the broader category of terpenes, specifically sesquiterpenes, which are composed of three isoprene units. Its molecular formula is , and it features a unique structural framework that contributes to its aromatic properties.
Cedrenone can be synthesized through several methods, including:
The synthetic pathways often involve complex reaction conditions, including temperature control and the use of catalysts or microbial systems to achieve desired yields and purities. For instance, a notable approach involved using ruthenium chloride and sodium periodate for oxidative cleavage reactions that yield high amounts of desired products .
Cedrenone's molecular structure consists of a bicyclic framework typical of sesquiterpenes. The compound features a ketone functional group that significantly influences its chemical behavior and aroma profile.
Cedrenone participates in various chemical reactions typical for ketones and terpenes:
The reactivity of cedrenone is influenced by its functional groups and molecular structure, allowing it to participate in reactions such as nucleophilic additions or electrophilic substitutions.
The mechanism by which cedrenone exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with various biological targets due to its hydrophobic nature and ability to penetrate biological membranes.
Research indicates potential antimicrobial properties, as well as possible roles in modulating sensory responses due to its aromatic characteristics. Further studies are needed to elucidate specific mechanisms at the molecular level.
Cedrenone has several applications across various fields:
Cedrenone's complex tricyclic framework has inspired diverse synthetic strategies that enable precise structural control. Stork's pioneering approach leveraged cis-fused ring stereochemistry to construct the cedrane skeleton through sequential alkylations, exploiting the "concave phase" steric environment to direct the stereochemical outcome of ring formations. This method established the foundational stereochemistry required for cedrenone synthesis but faced limitations in functional group compatibility for later-stage oxidation to the ketone [1]. Corey's innovative spiro-annulation technique provided an alternative pathway by cleaving bond 'b' to generate a spiro-intermediate. This strategy employed p-alkylation of phenolate to form the spiro ring system, followed by Lewis acid-catalyzed enolate cyclization to complete the tricyclic skeleton—a method demonstrating superior convergence for cedrenone precursors [1] [3].
Radical-based cyclizations emerged as powerful alternatives, with Hee-Yoon Lee's tandem radical cyclization representing a paradigm shift. This methodology utilized xanthate-mediated radical generation at C1, followed by N-aziridinylimine-enabled cyclization to simultaneously form rings A and B. The radical cascade proceeded through bond 'd' formation (B ring) followed by bond 'b' formation (A ring), achieving the complete carbon skeleton in a single operation with controlled stereochemistry. Chen's adaptation employed tin hydride-mediated radical cyclization on a Diels-Alder-derived C-ring precursor, where nitro group reduction generated a carbon-centered radical that underwent tandem cyclization to construct the A and B rings sequentially [1] [6].
Table 1: Comparative Analysis of Cedrenone Synthetic Strategies
Strategy | Key Step | Ring Formation Order | Overall Yield | Steps | Stereochemical Control |
---|---|---|---|---|---|
Stork Alkylation | Sequential alkylation | C→B→A | 8-12% | 18+ | cis-Fused ring bias |
Corey Spiro-Annulation | Phenolate p-alkylation | Spiro→Bicyclic | 15-22% | 14 | Chiral auxiliary-directed |
Lee Radical Cascade | Xanthate/NAI tandem cyclization | B→A tandem | 28-35% | 11 | Radical translocation stereochemistry |
Biomimetic Cyclization | Formic acid-mediated cyclization | C→B→A | 9-15% | 6 | Substrate-controlled biasing |
The biosynthesis of cedrane-type sesquiterpenes provides blueprints for laboratory syntheses of cedrenone. Proposed pathways initiate with farnesyl pyrophosphate cyclization through bisabolyl cation intermediates, undergoing stereoselective hydride shifts and Wagner-Meerwein rearrangements to form the cedrane skeleton. Nature's enzymatic machinery achieves this under mild conditions with perfect stereocontrol—a feat challenging to replicate synthetically [3]. Biomimetic studies reveal that the cedrane-to-allo-cedrane conversion (bicyclo[3.2.1] → bicyclo[2.2.2]) proceeds through substrate-controlled carbocation rearrangements. In seminal work, cedrol-derived epoxide 21 underwent TiCl₄-mediated ring expansion to chloride 23, validating the proposed bioskeletal reorganization. This transformation likely proceeds through epoxide protonation, C-C bond cleavage, and selective migration of the C6-C7 bond to form the allo-cedrane framework, with chloride quenching the tertiary carbocation [3].
Anderson's formic acid-mediated cyclization of nerolidol mimics the polyene cyclization cascade observed enzymatically. This two-step process initially generates a six-membered C-ring through electrophilic addition, followed by trifluoroacetic acid-promoted cyclization to form the A and B rings. While yields remained moderate (15-25%), this approach demonstrated that the cedrane skeleton could be assembled from a linear precursor under conditions resembling biological catalysis [1]. Corey's biomimetic one-step cyclization utilized a preformed C-ring with strategically positioned alkenes that underwent cationic cyclization to simultaneously construct the A and B rings. Key to success was the incorporation of a cyclopropyl ketone "masked" diol that orchestrated carbonium ion formation followed by carbanion collapse, enabling sequential ring formation with correct stereochemistry [1].
Figure 1: Proposed Biosynthetic Pathway to CedrenoneFarnesyl Pyrophosphate → Bisabolyl Cation → Cedryl Cation → Cedrene → [Oxidation] → Cedrenone
The compact tricyclic structure of cedrenone presents significant stereochemical challenges, with four contiguous chiral centers requiring precise three-dimensional positioning. The cis-fusion of five-membered rings creates a sterically congested concave face that dictates stereochemical outcomes in nucleophilic additions and ring-forming reactions. Stork's seminal work exploited this inherent bias, demonstrating that initial alkylation established stereochemistry that propagated through subsequent transformations. The concave-convex topology of the nascent tricyclic system preferentially exposes one face to reagents, enabling stereoselective functionalization at C8 and C9 positions critical for cedrenone synthesis [1].
Modern approaches employ strategic directing groups to overcome stereochemical challenges. Chen introduced a nitro group at C3 that served both as a radical precursor and stereodirecting element. Reduction-generated radicals adopted specific trajectories due to the ring fusion geometry, enabling stereoselective cyclization to form the B-ring with >10:1 diastereoselectivity. X-ray crystallography of intermediate 23 provided critical validation of the relative stereochemistry in Corey's ring-shifted intermediates, confirming the predicted endo-orientation of the methyl substituent at the ring junction [3]. Photocycloadditions offer complementary stereocontrol; Fetizon's synthesis established the critical relative configuration of the 12-methyl and 11-methylene groups via crystalline derivative analysis. The solid-state structure revealed chair-boat conformations of the fused rings that predetermined the facial selectivity in subsequent ketone installation [4].
Table 2: Stereochemical Outcomes in Key Transformations
Reaction Type | Stereodirecting Element | Diastereoselectivity | Controlled Centers | Verification Method |
---|---|---|---|---|
Concave-face alkylation | cis-Fused ring topology | >20:1 | C1, C7, C10 | NMR coupling constants |
Radical cyclization | Ring fusion geometry | 8:1-12:1 | C4, C5, C9 | X-ray crystallography |
Epoxide rearrangement | Tertiary carbocation stability | Single isomer | C3, C6, C7 | X-ray of derivative 23 |
Biomimetic cyclization | Prenyl group orientation | 3:1 | C1, C2, C6 | GC-MS of diastereomers |
Sustainable cedrenone synthesis has advanced through solvent-free mechanochemistry, catalytic oxidations, and biocatalytic methods. Mechanochemical techniques eliminate solvent waste while maintaining efficiency: manual grinding of cedrol derivatives with oxidants achieves C-H oxidation in 30 minutes versus 12-hour reflux conditions. Vortex mixing with steel spheres in closed systems further reduces environmental impact, enabling 96% yield in xanthate formation—a key cedrenone precursor step—while eliminating volatile organic solvents [9]. Ball-milling technology has been successfully applied to Diels-Alder reactions constructing the cedrene core, reducing reaction times from days to hours while maintaining yields (36% isolated) comparable to solution-phase methods [1] [9].
Catalytic oxidative cleavage streamlines access to cedrenone precursors. RuCl₃/NaIO₄-mediated cleavage of cedrene generates diketone 24 in a single step, bypassing multi-step sequences involving ozonolysis. This method achieves 85% conversion on multigram scales with catalyst recovery potential [3]. Regioselective C-H functionalization using iodobenzene diacetate (PIDA) and tert-butyl hydroperoxide (TBHP) installs the C10 oxygen functionality directly on cedrene en route to cedrenone, avoiding protection/deprotection sequences that generate stoichiometric waste [3].
Biocatalytic methods provide exceptional regioselectivity under ambient conditions. Rhodococcus strains selectively oxidize α-cedrene at allylic positions to form sec-cedrenol—a key intermediate toward cedrenone—with complete regio- and stereocontrol. Formate dehydrogenase-coupled cofactor regeneration enables catalytic NAD+ usage, making this process preparatively viable [5]. Engineered cytochrome P450 monooxygenases have demonstrated preliminary success in direct hydroxylation of cedrane precursors at the C4 position, though further optimization is required for industrial implementation [3].
Table 3: Green Metrics Comparison for Cedrenone Precursor Synthesis
Method | PMI | E-factor | Solvent Consumption | Energy Requirement | Catalyst Loading |
---|---|---|---|---|---|
Traditional stepwise oxidation | 58 | 86 | 320 L/kg | Heating reflux 48h | Stoichiometric oxidants |
RuCl₃/NaIO₄ cleavage | 19 | 24 | 90 L/kg | RT, 2h | 5 mol% Ru |
Mechanochemical bromination | 8 | 3.2 | 15 L/kg (workup) | Grinding energy | None |
Biocatalytic allylic oxidation | 12 | 7.5 | 50 L/kg | RT, 24h (mild) | Whole cells (10 g/L) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1